

The Phenethylamine Classification of BromodragonFLY Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Bromo-dragonfly hydrochloride	
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Abstract

Bromo-dragonFLY hydrochloride, a potent psychoactive substance, is unequivocally classified as a phenethylamine derivative. This classification is fundamentally based on its core molecular structure, which features a phenyl group attached to an ethylamine backbone. While the intricate benzodifuran ring system gives Bromo-dragonFLY its characteristic high affinity and efficacy at serotonin receptors, particularly the 5-HT₂A subtype, its underlying scaffold aligns it with the broader class of phenethylamines. This technical guide provides an in-depth analysis of its chemical synthesis, pharmacological properties, and the signaling pathways it modulates, substantiating its classification and offering detailed experimental protocols for research purposes.

Chemical Structure and Classification

Bromo-dragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a rigid analogue of the phenethylamine hallucinogen DOB (2,5-dimethoxy-4-bromoamphetamine).[1] [2] Its chemical structure is characterized by a central phenyl ring fused to two furan rings, with a brominated aminopropane side chain.[1] This fusion of the methoxy groups of a typical phenethylamine into furan rings results in a more conformationally restricted molecule, a feature believed to contribute to its high potency.[1] The hydrochloride salt is the common form used in research due to its water solubility.[3]



The IUPAC name for Bromo-dragonFLY is 1-(4-bromofuro[2,3-f][4]benzofuran-8-yl)propan-2-amine.[1] Its classification as a phenethylamine is rooted in the presence of the characteristic phenylethylamine pharmacophore within its structure.

Synthesis of Bromo-dragonFLY Hydrochloride

The synthesis of Bromo-dragonFLY has been reported in both racemic and enantiospecific forms, primarily from the laboratory of David E. Nichols.[1][5] The enantiospecific synthesis of the more pharmacologically active (R)-enantiomer is of greater interest for research applications.[1]

Experimental Protocol: Enantiospecific Synthesis of (R)-(-)-Bromo-dragonFLY

This protocol is based on the synthesis described by Nichols et al. The synthesis involves the creation of a key benzodifuran core followed by the attachment and modification of an aminopropane side chain derived from D-alanine.[4][6]

Materials:

- Hydroguinone
- 1-Bromo-2-chloroethane
- n-Butyllithium
- Nitroethane
- Ammonium acetate
- · Lithium aluminum hydride
- Trifluoroacetic anhydride
- Elemental bromine
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)



- D-Alanine
- Thionyl chloride
- Aluminum chloride
- Triethylsilane
- · Trifluoroacetic acid
- Sodium hydroxide
- Hydrochloric acid
- Various organic solvents (e.g., diethyl ether, dichloromethane, methanol)

Procedure:

- Synthesis of the Tetrahydrobenzodifuran Core:
 - Dialkylation of hydroquinone with 1-bromo-2-chloroethane.
 - Bromination of the resulting aromatic ring.
 - Cyclization using n-butyllithium to form the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuranting system.
- Preparation of the Chiral Side Chain Precursor:
 - Conversion of D-alanine to the corresponding acid chloride.
- Friedel-Crafts Acylation:
 - Reaction of the tetrahydrobenzodifuran core with the chiral acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the aminopropane side chain.
 [1]
- Reduction and Deprotection:



- Reduction of the resulting ketone using a reducing agent like triethylsilane in trifluoroacetic acid.
- Removal of the trifluoroacetyl protecting group.
- Aromatization and Bromination:
 - Aromatization of the tetrahydrofuran rings to furan rings using an oxidizing agent such as DDQ.[6]
 - Bromination of the aromatic core.
- Final Salt Formation:
 - The freebase of Bromo-dragonFLY is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Purification: Intermediates and the final product are typically purified using column chromatography on silica gel and crystallization.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

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Pharmacological Profile

Bromo-dragonFLY hydrochloride is a potent agonist at several serotonin receptors, with particularly high affinity for the 5-HT₂A receptor, which is believed to mediate its hallucinogenic effects.[1][7] It also exhibits significant affinity for 5-HT₂B and 5-HT₂C receptors.[1] Furthermore, it acts as a monoamine oxidase A (MAO-A) inhibitor, which can contribute to its complex pharmacological profile and potential for toxicity.[1]

Receptor Binding Affinities



The binding affinities of Bromo-dragonFLY for various serotonin receptors have been determined through radioligand binding assays.

Receptor Subtype	(R)-(-)-Bromo-dragonFLY Ki (nM)
5-HT ₂ A	0.04[1]
5-HT ₂ B	0.19[1]
5-HT₂C	0.02[1]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of BromodragonFLY at the 5-HT₂A receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
- Radioligand (e.g., [3H]ketanserin or [125I]DOI).
- · Bromo-dragonFLY hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist like ketanserin).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

Membrane Preparation:



- Culture cells expressing the 5-HT₂A receptor.
- Harvest cells and homogenize in a suitable buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation.

Binding Assay:

- In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Bromo-dragonFLY hydrochloride.
- Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
- Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

Filtration and Counting:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Bromo-dragonFLY concentration.



- Determine the IC₅₀ value (the concentration of Bromo-dragonFLY that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.

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Functional Activity and Signaling Pathways

Bromo-dragonFLY is a potent agonist at 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following 5-HT₂A receptor activation by Bromo-dragonFLY.

Materials:

- A cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Bromo-dragonFLY hydrochloride.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- A fluorescence plate reader with an injection port.

Procedure:

· Cell Plating:



 Plate the 5-HT₂A-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

· Dye Loading:

- Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Fluorescence Measurement:
 - Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
 - Inject varying concentrations of Bromo-dragonFLY hydrochloride into the wells.
 - Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of Bromo-dragonFLY.
 - Plot the peak response against the logarithm of the Bromo-dragonFLY concentration.
 - Calculate the EC₅₀ value (the concentration of Bromo-dragonFLY that produces 50% of the maximal response).

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Conclusion

The chemical structure of **Bromo-dragonFLY hydrochloride**, with its core phenylethylamine moiety, firmly places it within the phenethylamine class of compounds. Its rigidified structure, resulting from the integration of methoxy groups into a benzodifuran system, is a key determinant of its exceptionally high potency at serotonin receptors. The detailed experimental



protocols provided in this guide for its synthesis and pharmacological characterization offer a framework for researchers to further investigate its properties and those of related compounds. Understanding the intricate relationship between its phenethylamine backbone and its complex pharmacology is crucial for advancing the fields of neuroscience and drug development.

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